2,5,5-Trimethylheptane

描述

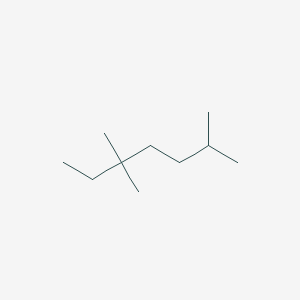

2,5,5-Trimethylheptane is an organic compound with the molecular formula C10H22 It is a branched alkane, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the heptane chain

准备方法

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylheptane can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2-methylpentanal and isobutanol. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes using a catalyst, such as zeolites, at elevated temperatures. The resulting mixture is then separated and purified to obtain this compound.

化学反应分析

Types of Reactions: 2,5,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Combustion: Like other hydrocarbons, this compound can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), heat

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids

Substitution: Haloalkanes (e.g., 2-chloro-2,5,5-trimethylheptane)

科学研究应用

Gas Chromatography and Mass Spectrometry

2,5,5-Trimethylheptane serves as a reference compound in gas chromatography due to its well-defined structure and properties. It is often used for calibration in analytical chemistry to ensure accurate measurements of other compounds.

Biological Studies

Recent studies have focused on the interactions of this compound with biological membranes. It has been shown to influence membrane fluidity and permeability, which can impact cellular processes:

- Membrane Interaction : Research indicates that this compound alters lipid bilayer properties, potentially affecting protein function and cellular signaling pathways.

- Drug Delivery Systems : Its solvent properties make it suitable for enhancing the bioavailability of hydrophobic drugs .

Volatile Organic Compound Analysis

In a study examining volatile organic compounds (VOCs) associated with Plasmodium falciparum, this compound was identified as a unique marker present in resistant schizonts. This suggests its potential role in malaria research and diagnostics .

Case Studies

Case Study: Lipid Bilayer Interaction

A specific study demonstrated that increasing concentrations of this compound resulted in increased membrane fluidity in phospholipid bilayers. This finding suggests potential applications in drug delivery systems where enhanced permeability is desired.

Toxicological Assessments

Toxicity evaluations conducted on animal models indicated that while acute exposure did not result in significant adverse effects, chronic exposure could pose risks due to irritant properties. This underscores the need for careful handling and further investigation into long-term exposure effects .

作用机制

The mechanism of action of 2,5,5-Trimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in various chemical reactions under specific conditions, such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

相似化合物的比较

- 2,2,5-Trimethylheptane

- 2,3,5-Trimethylheptane

- 2,4,4-Trimethylheptane

Comparison: 2,5,5-Trimethylheptane is unique due to the specific positioning of its methyl groups on the heptane chain. This structural arrangement influences its physical and chemical properties, such as boiling point, reactivity, and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a compound of interest in various research and industrial contexts.

生物活性

2,5,5-Trimethylheptane is an organic compound classified as an alkane. It is notable for its branched structure, which influences its physical and chemical properties, including its biological activity. Understanding the biological effects of this compound is essential for applications in various fields such as pharmacology, toxicology, and environmental science.

Toxicity Studies

Research indicates that hydrocarbons like this compound can exhibit varying degrees of toxicity depending on exposure levels and routes. For instance:

- Acute Toxicity : Some studies suggest that exposure to high concentrations may lead to respiratory irritation and central nervous system effects.

- Chronic Exposure : Long-term exposure to similar hydrocarbons has been linked to developmental and reproductive toxicity in animal models.

A detailed study on the toxicity of aliphatic hydrocarbons found that this compound could induce cellular stress responses in certain cell lines, although specific data on this compound remains sparse .

Case Study 1: Toxicity Assessment

A study conducted by the National Institute of Standards and Technology (NIST) assessed the toxicity profiles of several hydrocarbons including this compound. The findings highlighted that while acute toxicity was relatively low at standard environmental concentrations, prolonged exposure raised concerns regarding neurotoxicity .

| Compound | Acute Toxicity (LC50) | Chronic Effects |

|---|---|---|

| This compound | >1000 mg/kg | Potential neurotoxic effects |

| n-Hexane | 500 mg/kg | Neurotoxicity |

Case Study 2: Antimicrobial Potential

Research into the antimicrobial properties of branched alkanes found that certain structural features enhance their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. Although direct studies on this compound are lacking, extrapolating from related compounds suggests a need for further investigation .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| E. coli | 15 | Isooctane |

| S. aureus | 20 | 2-Methylhexane |

属性

IUPAC Name |

2,5,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYLPZSOEXZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152260 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-99-7 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。